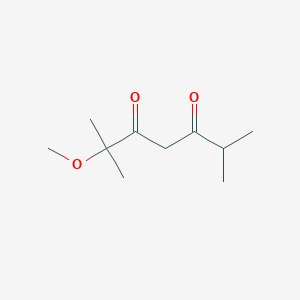
2-Methoxy-2,6-dimethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk through chemical synthesis processes that ensure high purity and yield, suitable for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2,6-dimethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2,6-dimethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a metal chelating agent in the preparation of metal diketonates for MOCVD.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in various industrial processes, particularly in the production of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2,6-dimethylheptane-3,5-dione involves its ability to chelate metal ions. This chelation process allows it to form stable complexes with metals, which can be used in various applications, including catalysis and material synthesis. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-3,5-heptanedione: Similar in structure but lacks the methoxy group.
Acetylacetone: A simpler diketone with similar chelating properties.
Hexafluoroacetylacetone: A fluorinated diketone with enhanced stability and reactivity.
Uniqueness
2-Methoxy-2,6-dimethylheptane-3,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular properties are advantageous .
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-methoxy-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)10(3,4)13-5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
PNEYEYGQPDMHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(=O)C(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















